Product packaging for 4-Methyl-L-lysine(Cat. No.:CAS No. 34200-94-7)

4-Methyl-L-lysine

Cat. No.: B14696145
CAS No.: 34200-94-7
M. Wt: 160.21 g/mol
InChI Key: NNIFTGRSDICEMZ-GDVGLLTNSA-N
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Description

4-Methyl-L-lysine is a chemically modified analog of the essential amino acid L-lysine. As a fundamental building block of proteins, lysine is critical for proteinogenesis, collagen cross-linking, and serves as a precursor for carnitine, which is essential for fatty acid metabolism . The specific modification in this compound makes it a valuable compound for biochemical and pharmacological research, particularly in the study of post-translational modifications and amino acid metabolism. Researchers can utilize this high-purity compound to probe metabolic pathways, including the diaminopimelate and α-aminoadipate biosynthesis routes unique to lysine . Its structure, identified by CAS# 78000-32-5 and molecular formula C12H24N2O5, offers a specialized tool for investigating enzyme mechanisms and cellular processes that depend on the structure and charge of lysine residues, such as histone modifications that impact the epigenome . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B14696145 4-Methyl-L-lysine CAS No. 34200-94-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34200-94-7

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(2S)-2,6-diamino-4-methylhexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-5(2-3-8)4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1

InChI Key

NNIFTGRSDICEMZ-GDVGLLTNSA-N

Isomeric SMILES

CC(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(CCN)CC(C(=O)O)N

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Nε Monomethyl L Lysine

Enzymatic Methylation of Lysine (B10760008) Residues to Form Monomethyl Lysine

The biosynthesis of Nε-monomethyl-L-lysine on protein substrates is a highly regulated enzymatic process. This modification is catalyzed by a specific class of enzymes that transfer a methyl group to lysine residues, thereby altering the protein's biophysical properties and functional interactions. mdpi.comrsc.org

Characterization of Protein Lysine Methyltransferases (PKMTs) Catalyzing Monomethylation

Protein lysine methyltransferases (PKMTs) are the enzymes responsible for catalyzing the methylation of lysine residues. tandfonline.comnih.gov These enzymes are broadly classified based on their structural domains and catalytic mechanisms. cellsignal.com The majority of known PKMTs contain a highly conserved SET domain, named after the three Drosophila proteins in which it was first identified: Su(var)3-9, Enhancer-of-zeste, and Trithorax. nih.gov However, a second class of PKMTs, known as the non-SET domain or seven-β-strand methyltransferases, also exists. cellsignal.com

PKMTs exhibit remarkable specificity, not only for the particular lysine residue they target within a protein substrate but also for the degree of methylation they impart (mono-, di-, or trimethylation). nih.govpnas.org Monomethylation is a distinct PTM that can serve as a terminal modification or as a prerequisite for subsequent di- and trimethylation. rsc.org Several PKMTs are known to be dedicated monomethyltransferases. For instance, SETD7 (also known as SET7/9 or KMT7) is a well-characterized enzyme that specifically catalyzes the monomethylation of histone H3 at lysine 4 (H3K4), as well as various non-histone proteins. tandfonline.compnas.org The structural basis for this specificity lies within the enzyme's active site, which accommodates the lysine side chain but sterically hinders the addition of a second methyl group after monomethylation has occurred. nih.govpnas.org The abnormal expression of SETD7 has been linked to the progression of various tumors. tandfonline.com

The table below summarizes key PKMTs involved in monomethylation.

EnzymeClassSubstrate(s)Key Characteristics
SETD7 (SET7/9) SET DomainHistone H3 (Lys4), various non-histone proteins (e.g., p53)A dedicated monomethyltransferase crucial for gene transcription regulation and DNA damage response. tandfonline.comcellsignal.com
G9A/GLP SET DomainHistone H3 (Lys9)Can catalyze both mono- and di-methylation of H3K9, playing a role in transcriptional repression. cellsignal.com
Rubisco LSMT SET DomainRuBisCO large subunitA well-studied plant enzyme that can catalyze mono-, di-, and tri-methylation. nih.gov
SETDB1 SET DomainHistone H3 (Lys9)Primarily known for trimethylation but is involved in the methylation pathway that includes monomethylation states. cellsignal.com

Mechanistic Role of S-Adenosylmethionine (SAM) as the Methyl Donor in Monomethylation

The universal methyl donor for virtually all biological methylation reactions, including lysine monomethylation, is S-Adenosylmethionine (SAM or AdoMet). nih.govnih.govamsbio.com SAM is a critical co-substrate synthesized in the cell from the reaction between the amino acid methionine and adenosine (B11128) triphosphate (ATP). nih.govcreative-proteomics.com This molecule contains a reactive methyl group attached to a positively charged sulfur atom, which facilitates its transfer to nucleophilic substrates. mdpi.com

The mechanism of monomethylation catalyzed by PKMTs is a nucleophilic attack by the lone pair of electrons on the ε-nitrogen atom of the target lysine's side chain on the electrophilic methyl group of SAM. mdpi.com This reaction proceeds via an ordered, double-substrate sequence mechanism where SAM typically binds to the enzyme first, followed by the protein substrate. tandfonline.com The target lysine residue inserts into a narrow, often hydrophobic, channel in the enzyme to access the methyl group of the bound SAM. tandfonline.comnih.gov

Upon the transfer of the methyl group, SAM is converted to S-adenosylhomocysteine (SAH). creative-proteomics.comnih.gov SAH is a potent inhibitor of methyltransferase activity, and its accumulation can negatively regulate methylation reactions. creative-proteomics.comnih.gov Therefore, the intracellular ratio of SAM to SAH, often referred to as the methylation index, is a critical indicator of the cell's methylation capacity. nih.gov Under normal conditions, SAH is rapidly hydrolyzed to homocysteine and adenine (B156593) to prevent this feedback inhibition and maintain cellular homeostasis. mdpi.com Studies have shown that under conditions of low SAM availability, monomethylation levels are often preserved better than di- and trimethylation, suggesting that some PKMTs are highly efficient at catalyzing monomethylation even when the methyl donor is scarce. nih.gov

Genetic Encoding and Site-Specific Incorporation of Nε-Monomethyl-L-lysine in Recombinant Proteins

The study of post-translational modifications like monomethylation has been greatly advanced by techniques that allow for the production of proteins with a PTM at a specific, predetermined site. These methods provide homogenous protein samples essential for detailed biochemical and structural analyses.

Development and Application of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

Genetic code expansion is a powerful technique that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins during translation. mdpi.comcam.ac.uk This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into a host organism. cam.ac.ukplos.org An orthogonal pair is one that functions independently of the host's endogenous synthetases and tRNAs. cam.ac.ukacs.org

The most widely used system for this purpose is the pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair, originally discovered in archaea like Methanosarcina mazei. nih.govmdpi.com This pair naturally recognizes the 22nd proteinogenic amino acid, pyrrolysine, and incorporates it in response to the UAG amber stop codon. mdpi.com Researchers have engineered PylRS variants to recognize and charge the tRNA(Pyl) with a wide array of ncAAs instead of pyrrolysine. acs.orgmdpi.com

Directly encoding Nε-monomethyl-L-lysine has proven challenging because it is difficult to evolve a synthetase that can distinguish it from the structurally similar canonical amino acid, lysine. mdpi.com To circumvent this, a common strategy involves the genetic incorporation of a protected Nε-monomethyl-L-lysine precursor. mdpi.comacs.org For example, Nε-tert-butyloxycarbonyl (Boc)-protected Nε-monomethyl-L-lysine can be efficiently incorporated into proteins at UAG codons using an engineered PylRS. nih.govacs.org The Boc protecting group is then chemically removed after protein synthesis, typically with trifluoroacetic acid, to yield the final protein with a monomethylated lysine at the desired position. nih.gov This approach has been successfully used in both cell-based (E. coli) and cell-free protein synthesis systems to produce modified histone proteins. nih.govspringernature.com

Orthogonal SystemAmino Acid IncorporatedHost SystemDeprotection Method
Engineered M. mazei PylRS/tRNA(Pyl)Nε-tert-butyloxycarbonyl-Nε-monomethyl-L-lysineE. coli (cell-based and cell-free)Trifluoroacetic acid (TFA) treatment. nih.gov
Evolved M. barkeri PylRS/tRNA(Pyl)Nε-o-nitrobenzyloxycarbonyl-Nε-methyl-L-lysine (photocaged)E. coli, Mammalian cellsUV light exposure (photolysis). rsc.orgnih.gov

Bio-orthogonal Chemical Strategies for Targeted Monomethylation

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govmdpi.comrsc.org These strategies provide alternative routes to site-specifically modify recombinant proteins with monomethyllysine.

One innovative bio-orthogonal approach involves the use of a photocaged Nε-monomethyl-L-lysine derivative. rsc.orgnih.gov In this method, an engineered PylRS/tRNA pair is used to incorporate Nε-o-nitrobenzyloxycarbonyl-Nε-methyl-L-lysine into a target protein in either E. coli or mammalian cells. nih.gov The o-nitrobenzyl group acts as a "cage," rendering the modification inert. This caging group can be removed with high spatial and temporal precision by exposure to UV light, releasing the active Nε-monomethyl-L-lysine residue within the protein in its native cellular context. rsc.orgnih.gov

Another powerful chemical strategy for creating proteins with site-specific monomethylation is the methyl-lysine analogue (MLA) method. ucsf.edu This technique does not rely on genetic code expansion. Instead, the target protein is first engineered using standard molecular biology to have a cysteine residue at the desired methylation site (a lysine-to-cysteine mutation). The purified protein is then treated with a specific halo-ethylamine reagent (e.g., N-(2-bromoethyl)methylammonium bromide). This reagent reacts with the cysteine's thiol group via alkylation, converting the cysteine side chain into an N-methylated aminoethylcysteine. This resulting structure is a close chemical and structural mimic of monomethylated lysine. This method is scalable and has been widely used to generate large quantities of modified histones for chromatin reconstitution studies. ucsf.edu

Enzymatic Regulation and Demethylation of Nε Monomethyl L Lysine

Lysine (B10760008) Demethylases (KDMs) Specific for Monomethyl-Lysine Substrates

Two principal families of enzymes have been identified to catalyze the demethylation of lysine residues: the Lysine-Specific Demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family. cusabio.comresearchgate.net Both families are capable of removing the methyl group from Nε-monomethyl-L-lysine, but they employ distinct chemical mechanisms and have different substrate specificities regarding higher methylation states. nih.govoncotarget.com The LSD family, also known as the KDM1 subfamily, specifically targets monomethylated and dimethylated lysines. mdpi.comcellsignal.cn In contrast, the JmjC family of demethylases exhibits broader substrate specificity, with the ability to demethylate mono-, di-, and trimethylated lysine residues. mdpi.comoup.com

The first family of lysine demethylases to be discovered was the flavin-dependent amine oxidases, which includes Lysine-Specific Demethylase 1 (LSD1/KDM1A) and its homolog, LSD2/KDM1B. oncotarget.comcusabio.commdpi.com These enzymes are characterized by their dependence on flavin adenine (B156593) dinucleotide (FAD) as a cofactor for their catalytic activity. nih.govmdpi.com Structurally, KDM1 enzymes possess a C-terminal amine oxidase-like (AOL) domain that facilitates FAD and substrate binding, and an N-terminal SWIRM (Swi3p, Rsc8p, and Moira) domain that contributes to catalysis and protein stability. mdpi.comrcsb.org

The demethylation mechanism employed by FAD-dependent demethylases is an oxidative process. oncotarget.com It begins with the oxidation of the N-methyl amine of the lysine residue, which is catalyzed by the FAD cofactor. nih.govmdpi.com This oxidation reaction forms a lysine N-methylimine intermediate and a reduced FAD (FADH₂). oncotarget.com A crucial requirement for this step is the presence of a lone pair of electrons on the ε-nitrogen of the lysine, which is why these enzymes can act on monomethyl- and dimethyl-lysine but not on trimethyl-lysine, as the latter lacks the necessary lone pair. nih.govoncotarget.commdpi.com The generated imine intermediate is unstable and undergoes spontaneous, non-enzymatic hydrolysis by water. nih.govcusabio.com This hydrolysis leads to the formation of a hemiaminal, which then collapses to yield demethylated lysine and formaldehyde. nih.govmdpi.com The catalytic cycle is completed when the reduced FAD is re-oxidized by molecular oxygen, a process that generates hydrogen peroxide as a byproduct. oncotarget.commdpi.com

FeatureDescriptionReferences
Enzyme FamilyLysine-Specific Demethylase (LSD/KDM1) cusabio.com, mdpi.com
Key MembersLSD1 (KDM1A), LSD2 (KDM1B) oncotarget.com, mdpi.com
CofactorFlavin Adenine Dinucleotide (FAD) nih.gov, mdpi.com
MechanismAmine oxidation followed by hydrolysis oncotarget.com, cusabio.com
SubstratesMonomethyl-lysine (Kme1), Dimethyl-lysine (Kme2) mdpi.com, cellsignal.cn
ByproductsFormaldehyde, Hydrogen Peroxide oncotarget.com, mdpi.com

The second major class of lysine demethylases comprises proteins that contain a catalytic Jumonji C (JmjC) domain. oup.com This is a large and diverse family of enzymes, also referred to as JmjC domain-containing histone demethylases (JHDMs), that are classified into several subfamilies. cusabio.comoup.com Unlike the FAD-dependent enzymes, JmjC demethylases are non-heme iron-dependent oxygenases that require Fe(II) and α-ketoglutarate (2-oxoglutarate) as essential cofactors to perform their catalytic function. mdpi.comresearchgate.netresearchgate.net

The catalytic mechanism of JmjC enzymes involves the hydroxylation of the methyl group on the lysine side chain. cusabio.comembopress.org The reaction is coupled to the oxidative decarboxylation of α-ketoglutarate, which produces succinate (B1194679) and carbon dioxide. researchgate.netresearchgate.net This process generates a highly reactive iron(IV)-oxo intermediate that facilitates the hydroxylation of the methyl group, forming an unstable hemiaminal (or carbinolamine) intermediate. researchgate.netembopress.org This intermediate subsequently decomposes, releasing the demethylated lysine residue and formaldehyde. researchgate.netresearchgate.net Because this mechanism directly targets the methyl group via hydroxylation and does not require a lone pair of electrons on the lysine's nitrogen atom, JmjC domain-containing enzymes can demethylate mono-, di-, and trimethylated lysine residues. mdpi.comoup.comembopress.org This broad substrate scope distinguishes them from the more restricted LSD/KDM1 family. oup.com Specific members of the JmjC family have shown activity on various histone lysine methylation marks; for instance, JHDM1 (KDM2A) can demethylate monomethylated and dimethylated H3K36. researchgate.net

FeatureDescriptionReferences
Enzyme FamilyJumonji C (JmjC) Domain-Containing Demethylases cusabio.com, oup.com
Key MembersDivided into multiple subfamilies (KDM2-7) oup.com, cellsignal.cn
CofactorsFe(II) and α-ketoglutarate (2-OG) researchgate.net, mdpi.com
MechanismDioxygenase reaction (hydroxylation) embopress.org, cusabio.com
SubstratesMonomethyl-lysine (Kme1), Dimethyl-lysine (Kme2), Trimethyl-lysine (Kme3) mdpi.com, oup.com
ByproductsFormaldehyde, Succinate, Carbon Dioxide researchgate.net, researchgate.net

Structural and Mechanistic Insights into Flavin-Dependent Lysine Demethylases

Dynamic Regulation of Nε-Monomethyl-L-lysine Levels and its Impact on Cellular Homeostasis

The levels of Nε-monomethyl-L-lysine and other methylated lysine states within a cell are not static but are subject to continuous and dynamic regulation. nih.gov This regulation is achieved through a finely tuned balance between the activities of protein lysine methyltransferases (PKMTs), which add methyl groups, and lysine demethylases (KDMs), which remove them. frontiersin.orgcellsignal.cn This equilibrium is essential for maintaining cellular homeostasis, as lysine methylation is a key post-translational modification that modulates a wide array of biological processes. frontiersin.orgnih.gov

The dynamic regulation of lysine methylation is critical for controlling gene expression. frontiersin.org For example, the methylation status of specific lysine residues on histone tails, such as lysine 4 on histone H3 (H3K4), is closely linked to transcriptional activity. nih.gov Monomethylation of H3K4 is a mark often associated with active or poised gene promoters. The demethylase LSD1 can remove this mark, leading to transcriptional repression. cusabio.comnih.gov Conversely, LSD1 can also demethylate H3K9, a mark associated with transcriptional silencing, thereby acting as a transcriptional activator in other contexts. nih.govnih.gov This dual function highlights how the dynamic removal of monomethyl-lysine by a single enzyme can have context-dependent effects on gene regulation.

Functional Roles of Nε Monomethyl L Lysine in Cellular Processes

Epigenetic Regulation through Histone H3 Lysine (B10760008) 4 Monomethylation (H3K4me1)

One of the most extensively studied roles of lysine monomethylation is its occurrence on histone H3 at the fourth lysine residue (H3K4me1). This specific modification is a key component of the "histone code," a complex system of PTMs that dictates chromatin structure and gene accessibility. wikipedia.org

H3K4me1 is most prominently recognized as a hallmark of enhancer regions, which are distal regulatory DNA elements that modulate gene expression. abcam.combiomodal.com The functional state of these enhancers—whether they are active, poised, or inactive—is often distinguished by the combination of H3K4me1 with other histone marks.

Active Enhancers : These are characterized by the simultaneous presence of H3K4me1 and H3K27 acetylation (H3K27ac). tandfonline.comnih.govpnas.org H3K27ac is a mark of active chromatin, and its co-localization with H3K4me1 robustly predicts enhancers that are actively engaged in promoting gene transcription. pnas.org

Poised Enhancers : These enhancers are marked by H3K4me1 but lack H3K27ac. pnas.org They are considered to be in a state ready for activation. A specific subset of poised enhancers, termed "bivalent" enhancers, are co-marked with H3K4me1 and the repressive mark H3K27 trimethylation (H3K27me3). wikipedia.orgtandfonline.com This bivalency is thought to keep developmental genes in a silent but activatable state, allowing for rapid changes in gene expression upon receiving appropriate cellular signals. tandfonline.comfrontiersin.org

Promoter States : While strongly associated with enhancers, H3K4me1 is also found at gene promoters. Its distribution pattern can predict the transcriptional state. A bimodal pattern, where H3K4me1 flanks a central peak of H3K4 trimethylation (H3K4me3), is associated with active promoters. frontiersin.orgnih.gov In contrast, a unimodal pattern, where H3K4me1 is centered at the transcription start site and co-occurs with H3K27me3, is a feature of poised promoters, particularly in pluripotent cells like embryonic stem cells. frontiersin.orgnih.gov

Table 1: H3K4me1 in Different Chromatin States

Chromatin StateKey Histone MarksTypical Genomic LocationImplied Function
Active Enhancer H3K4me1, H3K27acDistal to genesActively promoting transcription. tandfonline.compnas.org
Poised Enhancer H3K4me1, H3K27me3Distal to genesReady for activation, often at developmental genes. wikipedia.orgtandfonline.com
Active Promoter H3K4me3 (central), flanked by H3K4me1Transcription Start Sites (TSS)Active gene transcription. frontiersin.orgnih.gov
Poised Promoter H3K4me1, H3K4me3, H3K27me3Transcription Start Sites (TSS)Gene is silenced but ready for future activation. frontiersin.org

The presence of H3K4me1 at regulatory elements directly influences the transcriptional landscape of a cell. While not a direct activator itself, it facilitates the processes that lead to gene expression. In some contexts, however, it is also associated with transcriptional repression.

Transcriptional Activation : H3K4me1 marking enhancers can facilitate the binding of specific transcription factors and chromatin remodeling complexes, which are necessary to create an open chromatin environment accessible to the transcriptional machinery. nih.gov For instance, H3K4me1 has been shown to be required for the binding of the GATA6 transcription factor to enhancers during cellular differentiation. nih.gov In S. cerevisiae, H3K4me1 supports the induction of transcription during nutrient stress, indicating a role in activating specific gene sets in response to environmental cues. d-nb.info It is also implicated in recruiting chromatin remodeling complexes like BAF (SWI/SNF), which helps to maintain open chromatin at enhancers. tandfonline.comnih.gov

Transcriptional Repression : Paradoxically, H3K4me1 can also be associated with gene repression. In myoblasts, MLL3/4-mediated H3K4 monomethylation of promoters is linked to the conditional repression of certain muscle and inflammatory response genes. nih.govnih.gov This repressive function is often observed when H3K4me1 is present with other repressive marks, such as H3K27me3 and H4K20me1, leading to transcriptional silencing in various cell types, including embryonic stem cells and fibroblasts. nih.govnih.gov

Fine-Tuning Expression : The chromodomain helicase DNA-binding protein 7 (CHD7) binds to enhancers marked with H3K4me1 and acts as a "transcriptional rheostat" to fine-tune the expression levels of stem cell-specific genes, modulating them in either a positive or negative direction. plos.org

The function of H3K4me1 is intricately linked to other methylation states at the same lysine residue (H3K4me2 and H3K4me3) and other modifications on the histone tail, a phenomenon known as "crosstalk". biomodal.com

Relationship with H3K4me2/me3 : H3K4 methylation is a progressive process. H3K4me1 often serves as a prerequisite for further methylation to H3K4me2 (dimethylation) and H3K4me3 (trimethylation). wikipedia.org At active gene promoters, H3K4me1 and H3K4me2 often flank a sharp peak of H3K4me3 located at the transcription start site. nih.govfrontiersin.org This distinct pattern suggests that H3K4me1 may help establish boundaries that restrict the activity of enzymes and reader proteins associated with H3K4me3, thereby spatially organizing the promoter region. nih.govnih.gov

Crosstalk with H3K27ac : The balance between H3K4me1 and H3K27ac is crucial for enhancer activity. H3K4me1 is required for the subsequent deposition of H3K27ac at many enhancers. biorxiv.org Deletion of the MLL3/4 methyltransferases, which deposit H3K4me1, leads to a reduction in H3K27ac, impairing enhancer function. biorxiv.org This indicates a hierarchical relationship where H3K4me1 primes the enhancer for activation via H3K27 acetylation.

Crosstalk with H3K14ac : The dual histone mark H3K4me1-H3K14ac can be recognized by the ZMYND8 protein. This interaction leads to the recruitment of corepressor complexes, counteracting the expression of metastasis-linked genes. nih.gov This demonstrates how H3K4me1, in combination with other marks, can be interpreted in a context-specific manner to produce a repressive outcome, even when paired with a typically activating mark like H3K14ac. nih.gov

Table 2: Interplay of H3K4me1 with Other Histone Marks

Interacting Mark(s)Context / LocationResulting Function
H3K4me3 Active PromotersH3K4me1 flanks H3K4me3, potentially creating boundaries for reader protein recruitment. nih.govnih.gov
H3K27ac Active EnhancersH3K4me1 is generally required for H3K27ac deposition, marking the transition from a poised to an active state. pnas.orgbiorxiv.org
H3K27me3 Poised/Bivalent EnhancersCo-occurrence silences genes while keeping them poised for future activation. wikipedia.orgtandfonline.com
H3K14ac Gene bodiesThe dual H3K4me1-H3K14ac mark is read by ZMYND8 to repress specific genes. nih.gov

Influence on Transcriptional Activation and Gene Expression Programs

Non-Histone Protein Monomethylation and Its Functional Consequences

Beyond histones, Nε-monomethyl-L-lysine modification occurs on a wide array of non-histone proteins, including transcription factors, enzymes, and signaling molecules. researchgate.netnih.govresearchgate.net This modification is a key regulatory mechanism that can alter a protein's stability, interactions, and enzymatic activity. ontosight.aioup.com

Lysine monomethylation can act as a signal for either protein stabilization or degradation, often by influencing the protein's susceptibility to ubiquitination and subsequent proteasomal degradation. ontosight.airesearchgate.netnih.gov

Promoting Degradation : For many proteins, monomethylation serves as a degradation signal. The methyltransferase SETD7 (also known as SET7/9) has been shown to monomethylate several non-histone proteins, targeting them for degradation. researchgate.netnih.gov A notable example is the DNA methyltransferase 1 (DNMT1), which is monomethylated at Lysine-142 by SETD7. This modification makes DNMT1 prone to proteasome-mediated degradation, thereby regulating cellular DNA methylation levels. nih.govpnas.org Similarly, SETD7-mediated monomethylation of the transcription factor E2F1 at Lysine-185 also triggers its degradation. nih.gov

Promoting Stability : In other cases, monomethylation can protect a protein from degradation. The tumor suppressor protein p53 is monomethylated by SETD7 upon DNA damage. This modification increases p53 stability, likely by interfering with its ubiquitination by MDM2, leading to cell cycle arrest. pnas.orgpnas.org Another example involves the transcription factor TAF10, where monomethylation increases its structural stability and affinity for RNA polymerase II. pnas.org

Table 3: Role of Monomethylation in Non-Histone Protein Stability

ProteinMethyltransferaseSite of MonomethylationFunctional Consequence
DNMT1 SETD7Lysine 142Promotes proteasomal degradation. nih.govpnas.org
E2F1 SETD7Lysine 185Promotes proteasomal degradation. nih.gov
p53 SETD7Carboxyl-terminus lysineIncreases protein stability and transcriptional activity. pnas.orgpnas.org
RORα EZH2Lysine 38Promotes ubiquitination and degradation. nih.gov
p65 (NF-κB) SETD7Lysines 314 & 315Destabilizes the protein, leading to ubiquitination and degradation. researchgate.net

Monomethylation can directly influence the function of transcription factors by altering their ability to bind DNA or interact with other regulatory proteins. ontosight.aipnas.org

Enhancing DNA Binding and Activity : The transcriptional activity of the nuclear factor-kappa B (NF-κB) complex is regulated by the monomethylation of its p65 subunit. Following stimulation by signals like TNFα, the methyltransferase SETD7 methylates p65 at Lysine 37. pnas.org This modification is crucial for the stable binding of p65 to the promoters of a subset of its target genes, thereby activating their expression. pnas.org

Modulating Protein-Protein Interactions : Monomethylation of TAF10, a subunit of the TFIID transcription initiation complex, increases its affinity for RNA polymerase II, facilitating the formation of the preinitiation complex at certain genes. pnas.orgpnas.org This highlights how monomethylation can regulate transcription by modulating the assembly of the core transcriptional machinery. In another example, the monomethylation of histone H4 at Lysine 20 (H4K20me1) by the methyltransferase SET8 is required for the activation of Wnt target genes. SET8 is recruited to these genes by interacting with the TCF4/β-catenin transcription factor complex. pnas.org

Involvement in Diverse Intracellular Signaling Pathways

The monomethylation of lysine residues on non-histone proteins is an emerging theme in the regulation of intracellular signaling pathways. This modification can influence protein-protein interactions, subcellular localization, and protein stability, thereby fine-tuning the cellular response to various stimuli. frontiersin.orgoup.com

One of the most well-documented examples of Nε-monomethyl-L-lysine in signaling is the regulation of the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of inflammatory and immune responses. nih.gov The RelA (p65) subunit of NF-κB is subject to monomethylation at multiple lysine residues by different methyltransferases, including SET9 and SETD6. nih.govoup.com

For instance, the methyltransferase SET9 has been shown to monomethylate RelA at lysine 37. nih.gov This modification is induced by stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β) and is restricted to the nucleus. Functionally, this methylation event regulates the binding of p65 to the promoters of a subset of its target genes. nih.gov Another study identified that SET9 also monomethylates RelA at lysines 314 and 315, which serves as a signal for the degradation of promoter-bound NF-κB, thus acting as a mechanism to terminate the inflammatory response. embopress.org

Furthermore, the methyltransferase SETD6 monomethylates RelA at lysine 310. This modification is recognized by the ankyrin repeats of G9a-like protein (GLP), which then promotes a repressed chromatin state at NF-κB target genes under basal conditions. oup.comstanford.edu Upon activation of the NF-κB pathway, phosphorylation of the adjacent serine 311 residue inhibits this methylation, leading to the relief of gene repression. oup.com

In addition to the NF-κB pathway, lysine methylation is implicated in other signaling networks. For example, the monomethylation of Yes-Associated Protein (YAP), a key transcriptional co-activator in the Hippo pathway, at lysine 494 by SETD7 is critical for its retention in the cytoplasm, thereby acting as a checkpoint in this pathway. frontiersin.org

The table below summarizes key research findings on the monomethylation of non-histone proteins in signaling pathways.

Methylated ProteinMethyltransferaseLysine Residue(s)Signaling PathwayFunctional Outcome
RelA (p65)SET9K37NF-κBRegulates promoter binding of a subset of target genes. nih.gov
RelA (p65)SET9K314, K315NF-κBInduces proteasome-mediated degradation of promoter-associated RelA, terminating the signal. embopress.org
RelA (p65)NSD1K218, K221NF-κBReversible methylation that regulates NF-κB activation. pnas.org
RelA (p65)SETD6K310NF-κBPromotes a repressed chromatin state at target genes under basal conditions by recruiting GLP. oup.comstanford.edu
YAPSETD7K494HippoCritical for cytoplasmic retention of YAP, acting as a pathway checkpoint. frontiersin.org

Nε-Monomethyl-L-lysine in Cellular Metabolism: Beyond Epigenetics

While the roles of lysine methylation in epigenetics and signaling are extensively studied, Nε-monomethyl-L-lysine also participates in cellular metabolism, primarily as a metabolic intermediate.

Role as an Intermediate or Precursor in Specific Metabolic Pathways

The most prominent role of Nε-monomethyl-L-lysine as a metabolic intermediate is in the biosynthesis of carnitine. Carnitine is an essential metabolite required for the transport of long-chain fatty acids into the mitochondria for their subsequent β-oxidation and energy production. mdpi.com The biosynthesis of carnitine starts with the methylation of lysine residues within proteins.

Nε-monomethyl-L-lysine is the initial product in a stepwise methylation process that converts lysine to Nε-trimethyl-L-lysine. This process involves the sequential action of lysine methyltransferases, with each step adding a methyl group. Therefore, Nε-monomethyl-L-lysine serves as the direct precursor for the synthesis of Nε-dimethyl-L-lysine, which is then converted to Nε-trimethyl-L-lysine. It is the free Nε-trimethyl-L-lysine, released after protein degradation, that enters the carnitine biosynthetic pathway.

Apart from its role in the synthesis of more highly methylated lysines, Nε-monomethyl-L-lysine can also be generated through metabolic transmethylation from certain xenobiotics. For example, studies have shown that the administration of drugs containing an N-methyl group can lead to the formation and urinary excretion of Nε-monomethyl-L-lysine, indicating a transfer of the methyl group to endogenous lysine. nih.gov

The catabolism of lysine itself, whether methylated or not, ultimately leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in the synthesis of fatty acids. mdpi.com Therefore, while not a direct precursor to a wide array of metabolic pathways, the metabolic fate of the carbon skeleton of Nε-monomethyl-L-lysine is intertwined with central energy metabolism.

The table below outlines the role of Nε-Monomethyl-L-lysine as a metabolic intermediate.

Metabolic PathwayRole of Nε-Monomethyl-L-lysineImmediate ProductUltimate Product of Pathway
Lysine MethylationIntermediateNε-Dimethyl-L-lysineNε-Trimethyl-L-lysine
Carnitine BiosynthesisPrecursor to the direct precursorNε-Dimethyl-L-lysineL-Carnitine
Lysine CatabolismCatabolite(Intermediates of saccharopine pathway)Acetyl-CoA

Molecular Recognition and Protein Protein Interactions Mediated by Nε Monomethyl L Lysine

Identification and Characterization of Specific Monomethyl-Lysine "Reader" Proteins

The cellular machinery relies on reader proteins to interpret the language of histone and non-histone modifications. uniklinik-freiburg.de These readers are modular domains that bind to specific PTMs, including different lysine (B10760008) methylation states. pnas.orgoup.com The identification of proteins that selectively bind to monomethylated lysine has been facilitated by techniques such as peptide arrays, affinity chromatography coupled with mass spectrometry, and modified yeast three-hybrid systems. researchgate.netresearchgate.net These approaches have been instrumental in discovering a diverse family of reader domains, including members of the Tudor, MBT (Malignant Brain Tumor), and PHD (Plant Homeodomain) finger families, which exhibit preferences for Kme1. pnas.orgnih.gov

The specific recognition of methyl-lysine residues by reader domains is frequently accomplished through a structural motif known as an "aromatic cage". uniroma1.itstackexchange.com This cage is typically formed by the side chains of two to four aromatic amino acids, such as tyrosine, tryptophan, and phenylalanine. uniroma1.itstackexchange.com The binding is driven by cation-π interactions between the positively charged methylammonium (B1206745) group of the lysine and the electron-rich aromatic rings, supplemented by van der Waals and hydrophobic contacts. uniroma1.itpnas.org

Ensuring signaling fidelity requires reader domains to differentiate between unmethylated, monomethylated, dimethylated, and trimethylated lysine residues. unc.edu While some readers are promiscuous, many exhibit a distinct preference for a specific methylation state. uniroma1.itnih.gov This specificity arises from the precise architecture of the binding pocket. uniroma1.it

For example, the MBT domain of the L3MBTL1 protein preferentially binds to mono- and dimethylated lysines. nih.govunc.edu Its structure reveals a deep and narrow cavity that accommodates the smaller methyl groups but sterically excludes the bulkier trimethylated lysine. nih.gov Similarly, certain PHD fingers and CW domains have been identified as specific readers of monomethylated lysine. nih.govnih.gov The CW domain of the Arabidopsis SDG8 protein, for instance, preferentially binds H3K4me1, and structural studies have revealed that key residues in a C-terminal α-helix are crucial for this specificity. nih.gov

The following interactive table summarizes the specificity of several reader domain families, highlighting those with a known preference for monomethylation.

Reader Domain FamilyExample ProteinMethylation State SpecificityKey Structural Features
MBT L3MBTL1Prefers Kme1/Kme2 over Kme3Narrow aromatic cavity sterically excludes Kme3. nih.gov
PHD Finger BPTF (engineered)Can be engineered to prefer Kme1/Kme2Substitution in aromatic cage alters preference from Kme3. nih.gov
CW Domain SDG8Prefers H3K4me1Specific residues in a C-terminal α-helix determine preference for lower methylation state. nih.gov
Tudor 53BP1Prefers Kme2, but can bind Kme1Aromatic cage accommodates different methylation states, with nuanced specificity. pnas.org

Structural Basis of Methyl-Lysine Recognition: Aromatic Cages and Specific Binding Pockets for Monomethylation

Mechanistic Insights into Nε-Monomethyl-L-lysine Driven Protein Complex Formation

The binding of a reader protein to a monomethylated lysine residue is often the initiating event for the assembly of larger, functional protein complexes. tandfonline.com This interaction can serve as a molecular switch, inducing conformational changes that expose new surfaces for protein-protein interactions or recruiting other effector proteins to the site of modification. h-its.org

For example, the recognition of a monomethylated histone tail by a reader domain can act as a scaffold, recruiting chromatin-modifying enzymes, transcription factors, or other regulatory proteins. unc.edu This assembly of a multi-protein complex at a specific genomic locus can then lead to downstream events such as chromatin remodeling, transcriptional activation, or repression. cellsignal.com The formation of these complexes is often stabilized by a network of cooperative interactions, where the initial, often low-affinity, reader-Kme1 binding event is amplified by subsequent protein-protein interactions within the larger assembly. h-its.org

Rational Design and Engineering of Protein-Protein Interfaces for Modulating Monomethyl-Lysine Signaling

A detailed understanding of the structural basis for monomethyl-lysine recognition provides a roadmap for designing molecules that can modulate these crucial protein-protein interactions. uniklinik-freiburg.de This field of research aims to create specific inhibitors or enhancers of Kme1 signaling for both therapeutic applications and as chemical probes to dissect biological pathways. uniklinik-freiburg.deunc.edu

One major strategy involves the development of small molecules or peptidomimetics that mimic the monomethylated lysine residue. unc.edumdpi.com These molecules are designed to fit into the aromatic cage of a target reader domain, competitively inhibiting the binding of its natural Kme1-containing protein ligand. unc.edu Success in this area relies on high-resolution structural information of the reader's binding pocket to guide the design of potent and selective inhibitors. unc.edursc.org

Another powerful approach is the rational engineering of the protein interfaces themselves. plos.orgmdpi.com By using site-directed mutagenesis, researchers can alter key amino acids within the aromatic cage or surrounding regions of a reader domain to change its binding affinity or specificity. nih.gov For instance, substituting an aromatic residue in the PHD finger of BPTF with a glutamate (B1630785) was shown to reverse its binding preference from trimethyl-lysine to dimethyl-lysine, demonstrating the feasibility of re-engineering reader specificity. nih.gov Such engineered proteins are invaluable tools for investigating the specific biological roles of monomethyl-lysine signaling without the confounding effects of interactions with other methylation states.

Advanced Methodologies for the Investigation of Nε Monomethyl L Lysine

High-Resolution Detection and Quantification Techniques

Accurate detection and quantification of Nε-monomethyl-L-lysine are fundamental to understanding its regulatory functions. The low abundance of this modification and the need to pinpoint its exact location within a protein require highly sensitive and specific methods. univr.it

Mass spectrometry (MS) has become an indispensable tool for identifying and quantifying PTMs, including lysine (B10760008) monomethylation. univr.itnih.gov The "bottom-up" proteomics strategy, which involves the enzymatic digestion of proteins into smaller peptides before MS analysis, is the predominant methodology. univr.itacs.org

High-resolution mass spectrometers, such as the LTQ Orbitrap Velos, are capable of identifying hundreds of unique lysine ubiquitylation sites, a similarly complex PTM, demonstrating the power of these instruments for PTM analysis. nih.gov For monomethylation, specific challenges exist. For instance, propionylation results in a similar mass shift, creating potential for false identification. nih.gov To circumvent this, stable isotope labeling approaches are often employed. nih.gov

A common workflow for PTM analysis includes:

Protein extraction from biological samples. univr.it

Enzymatic digestion, typically with trypsin which cleaves at the C-terminus of lysine and arginine residues. acs.org

Enrichment of modified peptides to increase their concentration relative to unmodified peptides. univr.it

Separation of peptides using liquid chromatography (LC). univr.it

Analysis by tandem mass spectrometry (MS/MS) for peptide sequencing and PTM site identification. univr.it

Enrichment strategies are crucial due to the low stoichiometry of many PTMs. While pan-specific antibodies have been successful for modifications like acetylation, their development for lysine methylation has been challenging. nih.gov An alternative and successful approach utilizes methyl-lysine binding domains, such as the 3xMBT domain, which shows high specificity for mono- and di-methylated lysine with minimal dependence on the surrounding amino acid sequence. nih.gov

Quantitative proteomics methods, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), allow for the relative quantification of protein and PTM abundance between different cell populations. isotope.comckisotopes.com In SILAC, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids, typically arginine and lysine. isotope.com The mass difference allows for direct comparison of peptide intensities in the mass spectrometer. isotope.com This technique has been successfully adapted for in vivo studies in mice to investigate complex signaling pathways. ckisotopes.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying protein structure, dynamics, and interactions at atomic resolution under physiological conditions. naist.jpnih.gov It is particularly well-suited for characterizing the subtle structural and dynamic changes induced by Nε-monomethylation.

One of the challenges in studying lysine modifications by NMR is that the sidechain proton resonances can be difficult to observe due to exchange with the solvent. frontiersin.org However, various NMR methods have been developed to overcome this and provide detailed insights.

Isotopic labeling is a cornerstone of modern protein NMR. naist.jp By enriching proteins with stable isotopes like ¹³C and ¹⁵N, complex spectra can be resolved and assigned. For studying Nε-monomethyl-L-lysine, specific labeling strategies are highly effective.

One direct method involves using ¹³C-enriched S-adenosylmethionine (SAM), the methyl donor cofactor in methylation reactions. nih.gov This allows for the direct detection of the transferred ¹³C-methyl group, providing an unambiguous signal for methylation events that can be monitored in real-time. nih.gov For example, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra can be used to observe the correlation between the methyl protons and the ¹³C nucleus. naist.jpnih.gov

Another powerful strategy is the reductive ¹³C-methylation of lysine residues using ¹³C-formaldehyde. naist.jpnih.gov This chemical modification is specific, proceeds under mild conditions, and is applicable to most proteins. naist.jpnih.gov It allows for the introduction of a ¹³C-label on the lysine methyl group, which can then be used to study protein-protein interactions via chemical shift perturbation experiments. nih.gov

Genetically encoding unnatural amino acids provides another avenue for site-specific labeling. For instance, N⁶-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK) can be incorporated into proteins. acs.orgnih.gov The trimethylsilyl (B98337) (TMS) group gives an intense, sharp signal in a region of the ¹H NMR spectrum that is typically free of other resonances, serving as an excellent probe for ligand binding and conformational changes. acs.org

Table 1: Isotopic Labeling Strategies for NMR Studies of Nε-Monomethyl-L-lysine

Strategy Description Application Key Advantages
¹³C-SAM Cofactor Enzymatic transfer of a ¹³C-labeled methyl group from S-adenosylmethionine to a lysine residue. nih.gov Real-time monitoring of methylation reactions; direct detection of methylation. nih.gov Unambiguous signal, non-destructive, allows continuous monitoring. nih.gov
Reductive ¹³C-Methylation Chemical modification of lysine side chains with ¹³C-formaldehyde to introduce a labeled methyl group. naist.jpnih.gov Studying protein-protein and protein-ligand interactions. naist.jpnih.gov Specific, mild conditions, applicable to most proteins, useful for low concentration samples. naist.jpnih.gov
Genetic Encoding of UAA Site-specific incorporation of an unnatural amino acid (UAA) like TMSK with a unique NMR signature. acs.orgnih.gov Probing ligand binding, conformational changes, and protein dimerization. acs.org Site-specific probe, intense signal in an uncrowded spectral region, no need for full isotopic labeling. acs.org

| SILAC | Metabolic labeling of proteins in cell culture with "heavy" isotope-containing amino acids. isotope.com | Primarily for quantitative mass spectrometry, but labeled proteins can be used for NMR. isotope.com | In vivo labeling, high accuracy for quantification. isotope.com |

This table is generated based on data from the text and is for illustrative purposes.

NMR is exceptionally well-suited for mapping the interfaces of protein-protein interactions, especially for weaker interactions that are difficult to crystallize. duke.edu Chemical Shift Perturbation (CSP) mapping is the most common method. duke.edu In a CSP experiment, the NMR spectrum (typically a ¹H-¹⁵N HSQC) of an isotopically labeled protein is recorded upon titration with an unlabeled binding partner. duke.edufrontiersin.org Changes in the chemical shifts of specific amino acid residues indicate their involvement in the binding interface. frontiersin.org

The use of ¹³C-methylated lysine allows this technique to be applied by monitoring the ¹H-¹³C HSQC spectrum of the methyl groups. naist.jpnih.gov This provides information specifically from the lysine side chains, which are often directly involved in molecular recognition. This approach has been successfully used to determine the affinity and map the interaction sites of methylated ubiquitin with its binding partners. naist.jpnih.gov The advantage of using side-chain signals is that they can reveal interactions that might not be apparent from backbone amide perturbations alone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Studies

Isotopic Labeling Strategies for Nε-Monomethyl-L-lysine Detection and Assignment

Biochemical and Biophysical Characterization Techniques for Enzyme-Substrate Interactions

Understanding the interaction between lysine methyltransferases (PKMTs) and their substrates is crucial for elucidating the mechanisms of lysine methylation. nih.gov Various biochemical and biophysical techniques are employed to characterize these interactions, delineating the physicochemical properties that govern enzyme function. mdc-berlin.de

Enzyme kinetics studies are fundamental. By measuring reaction rates at varying substrate and cofactor concentrations, key parameters like the Michaelis constant (Km) and the catalytic rate (kcat) can be determined. For example, studies on human 3-phosphoglycerate (B1209933) dehydrogenase (hPHGDH) have used coupled assays to investigate substrate specificity and ligand binding, revealing kinetic parameters and the effects of different ligands on enzyme activity. mdpi.com

Fluorescence spectroscopy is another valuable tool. The intrinsic fluorescence of tryptophan residues in a protein can change upon ligand binding, allowing for the determination of dissociation constants (Kd). For instance, the binding of NADH to hPHGDH was monitored by the change in protein fluorescence, revealing a biphasic binding curve that suggested the presence of multiple protein conformations or oligomeric states in solution. mdpi.com

Isothermal titration calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the dissociation constant (Kd). This technique directly measures the heat released or absorbed during a binding event.

Surface plasmon resonance (SPR) is a label-free technique for real-time monitoring of binding interactions. One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the surface upon binding is measured, providing kinetic data on association and dissociation rates.

Table 2: Research Findings on Enzyme-Substrate Interactions

Technique Enzyme/System Studied Key Findings
Coupled Enzyme Assays Human 3-phosphoglycerate dehydrogenase (hPHGDH) 3-phosphoglycerate is the preferred substrate; determined Km values for substrates and cofactors (e.g., 0.15 mM for NAD+). mdpi.com
Fluorescence Spectroscopy hPHGDH and NADH Biphasic binding of NADH with Kd values of 0.49 µM and 168 µM, suggesting multiple conformations. mdpi.com
NMR Spectroscopy Histone H3 tail and methyltransferases Real-time monitoring of methylation installation using ¹³C-labeled SAM. nih.gov

| Protein Pull-downs | SIRT1 and G9a methyltransferase | Demonstrated that SIRT1 is methylated by G9a using a 3xMBT methyl-lysine affinity reagent. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Computational and Structural Biology Approaches in Nε-Monomethyl-L-lysine Research

Computational and structural biology approaches provide atomic-level insights into how Nε-monomethyl-lysine influences protein structure and interactions. pasteur.fr These methods complement experimental data from MS and NMR.

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary methods for determining the three-dimensional structures of proteins and their complexes. Structures of methyl-lysine "reader" domains bound to methylated peptides have revealed the molecular basis for the specific recognition of different methylation states (mono-, di-, or tri-methyl). These structures show how the subtle changes in size and hydrogen-bonding capacity of the methylated lysine are accommodated in the binding pocket. nih.gov

Molecular dynamics (MD) simulations use classical mechanics to simulate the movements of atoms in a protein over time. pasteur.fr MD can provide insights into the conformational dynamics of proteins and how they are altered by monomethylation. For example, simulations can explore how methylation affects the flexibility of a histone tail or the stability of a protein-protein interface. Integrative modeling approaches combine experimental data from various sources (like NMR, cryo-EM, and MS) with computational methods to generate more accurate and comprehensive models of complex biological systems. pasteur.fr

Computational docking can predict how a methylated protein might interact with its binding partners. These methods are valuable for generating hypotheses that can then be tested experimentally. For example, docking simulations could be used to predict the binding mode of a methylated histone tail to a reader domain before the complex structure is determined experimentally.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing 4-Methyl-L-lysine in laboratory settings?

To synthesize this compound, begin with enantiomerically pure precursors to ensure stereochemical fidelity. Use reductive alkylation or enzymatic methylation methods, as outlined in established protocols for lysine derivatives. Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For known compounds, cross-reference melting points or optical rotation data with literature values . Novel compounds demand elemental analysis and 2D NMR (e.g., COSY, HSQC) to confirm regioselectivity. Document all synthetic steps, including solvent volumes, reaction times, and purification techniques (e.g., column chromatography), in the Supporting Information .

Basic: How can researchers ensure the purity and stability of this compound during storage?

Purity is validated via reverse-phase HPLC using a C18 column and UV detection at 214 nm. Stability tests involve storing the compound at –20°C under inert gas (N2/Ar) to prevent oxidation. Monitor degradation over time using accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and compare chromatographic profiles. For hygroscopic samples, use lyophilization and desiccants. Report purity thresholds and storage conditions explicitly in the Methods section .

Basic: Which analytical techniques are critical for quantifying this compound in biological matrices?

Employ LC-MS/MS with isotope-labeled internal standards (e.g., this compound-d4) to correct for matrix effects. Optimize extraction protocols using acid hydrolysis (6M HCl, 110°C, 24h) for protein-bound forms. Validate linearity (R² >0.99), limit of detection (LOD <1 nM), and recovery rates (>85%) across triplicate runs. For tissue samples, include homogenization controls to assess analyte loss .

Advanced: What is the mechanistic role of this compound in histone methylation and chromatin remodeling?

This compound serves as a substrate for histone methyltransferases (HMTs) like SETD7, which catalyze site-specific methylation (e.g., H3K4me1). To study this, use in vitro methylation assays with recombinant HMTs, ³H-SAM (S-adenosylmethionine), and synthetic histone peptides. Monitor methylation via autoradiography or anti-methyllysine antibodies. For cellular studies, apply CRISPR/Cas9 knock-in models to mutate lysine residues and assess transcriptional outcomes via RNA-seq .

Advanced: How can researchers design interaction studies to identify proteins binding to this compound-modified histones?

Use affinity pull-down assays with biotinylated this compound peptides immobilized on streptavidin beads. Incubate with nuclear extracts and identify bound proteins via SDS-PAGE coupled with LC-MS/MS . Validate interactions using surface plasmon resonance (SPR) to determine binding kinetics (KD, kon/koff). Include negative controls with unmodified lysine peptides to rule out nonspecific binding .

Advanced: How should researchers resolve contradictions in reported functional effects of this compound across studies?

Discrepancies may arise from cell-type specificity or methodological variability. Conduct meta-analyses of existing datasets (e.g., ChIP-seq, proteomics) to identify consensus pathways. Replicate key experiments under standardized conditions (e.g., identical cell lines, antibody lots). Use Bayesian statistical models to quantify uncertainty and heterogeneity across studies .

Advanced: What statistical frameworks are optimal for analyzing dose-response relationships involving this compound?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For high-throughput screens, use Z-factor analysis to assess assay robustness. Normalize data to vehicle controls and include replicates (n ≥ 3) to compute SEM. Open-source tools like GraphPad Prism or R (drc package) are recommended .

Advanced: How to design a rigorous study investigating this compound’s metabolic flux in cancer models?

Incorporate stable isotope tracing (e.g., ¹³C-glucose) to track this compound incorporation into histones. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) -based proteomics to quantify turnover rates. Pair with knockdown/overexpression models of HMTs to link flux changes to phenotypic outcomes (e.g., proliferation, apoptosis). Ensure blinding and randomization in treatment groups to minimize bias .

Advanced: What strategies enhance reproducibility when studying this compound in epigenetic assays?

Adhere to MIAME (Minimum Information About a Microarray Experiment) and ARRIVE guidelines for experimental reporting. Deposit raw data (e.g., mass spectra, methylation arrays) in public repositories (GEO, PRIDE). Cross-validate findings with orthogonal methods; for example, confirm ChIP-seq peaks via qPCR or CUT&Tag . Publish detailed protocols in Supplementary Information, including reagent catalog numbers and instrument settings .

Advanced: How to synthesize fragmented literature on this compound into a cohesive review?

Categorize studies into conceptual buckets : (1) Biochemical Synthesis, (2) Epigenetic Mechanisms, (3) Disease Associations. Use PRISMA frameworks for systematic reviews, screening titles/abstracts against inclusion criteria. Highlight knowledge gaps (e.g., tissue-specific methylation dynamics) and propose interdisciplinary approaches (e.g., cryo-EM for structural insights). Cite primary sources over reviews to prioritize original data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.